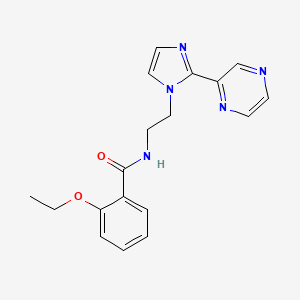

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

2-ethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-25-16-6-4-3-5-14(16)18(24)22-10-12-23-11-9-21-17(23)15-13-19-7-8-20-15/h3-9,11,13H,2,10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWPHDCXTMCLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C18H19N5O

Molecular Weight: 337.4 g/mol

CAS Number: 2034508-06-8

Structure: The compound features a benzamide core substituted with an ethoxy group and a pyrazin-imidazole moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring: The imidazole ring is synthesized through a reaction involving appropriate precursors under controlled conditions.

- Coupling Reaction: The ethoxy group is introduced via a coupling reaction with the benzamide derivative.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. These interactions can modulate enzymatic activity, leading to significant biological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cells, making it a candidate for further development in cancer therapy .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory activity. In particular, it demonstrated moderate to high potency against specific kinases involved in tumor growth and proliferation.

| Kinase Target | IC50 (nM) |

|---|---|

| RET Kinase | 30.2 ± 1.9 |

| FGFR1 | 69.1 ± 19.8 |

These findings suggest that the compound may function as a novel kinase inhibitor, potentially useful in targeted cancer therapies .

Study on Antimycobacterial Activity

In a study focusing on the antitubercular activity of related compounds, derivatives similar to this compound were found to selectively inhibit Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria . This selectivity indicates the potential for developing new treatments for tuberculosis based on this class of compounds.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazine and imidazole rings could significantly enhance biological activity. For example, substituting different groups at specific positions led to improved potency against various targets, emphasizing the importance of structural optimization in drug design .

相似化合物的比较

2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

- Key Differences : The methylthio (SMe) group replaces the ethoxy (OEt) substituent on the benzamide ring.

- Impact: Molecular Weight: 339.4 g/mol (vs. ~352.4 g/mol for the ethoxy analog) . Solubility: The ethoxy group may enhance hydrophilicity compared to the lipophilic methylthio substituent.

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

- Structure : Shares the 2-ethoxy-benzamide core but lacks the pyrazine substituent. The imidazole is substituted with 4-methyl and 2-propyl groups.

- Application : Serves as a key intermediate in vardenafil synthesis, highlighting the role of imidazole-benzamide scaffolds in PDE5 inhibitors .

Compounds Targeting CYP51 and Antiprotozoal Activity

VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]

- Structural Similarities : Contains a benzamide-imidazole core with a bulky biphenyl-oxadiazole substituent.

- Activity: Inhibits Trypanosoma cruzi and Leishmania infantum CYP51 (sterol 14α-demethylase) with submicromolar potency. Crystallographic studies confirm binding to the enzyme’s active site .

Derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole)

- Activity : Exhibits potent trichomonacidal activity (IC50: 0.0698 µM), surpassing metronidazole (MTZ). The ethyl-imidazole linker and sulfur atom are critical for efficacy .

- Relevance : Demonstrates the importance of imidazole-ethyl spacers in antiparasitic agents, a feature shared with the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

常见问题

Basic: What synthetic methodologies are reported for benzamide derivatives containing pyrazine and imidazole moieties?

Benzamide derivatives with heterocyclic substituents are typically synthesized via multi-step reactions. Key steps include:

- Aza-Michael addition for coupling pyrazine/imidazole intermediates to benzamide backbones (e.g., using benzimidazole and acrylamide derivatives under basic conditions) .

- Nucleophilic substitution for introducing ethoxy or alkylamine groups, often employing K₂CO₃ or Cs₂CO₃ as bases in polar aprotic solvents like DMF .

- Cyclization reactions using POCl₃ or similar agents to form imidazole/thiazole rings .

Purification involves recrystallization (methanol/water) or column chromatography .

Basic: How is structural characterization of such compounds performed?

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., pyrazine protons at δ 8.5–9.0 ppm; imidazole protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (±2 Da accuracy) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., imidazole N–H⋯O interactions) .

- Elemental analysis : Confirms purity (>95% C, H, N content) .

Intermediate: What in vitro assays are used to evaluate biological activity?

- Enzyme inhibition : Microsomal CYP51/CYP24A1 assays with IC₅₀ determination via UV-Vis spectroscopy (e.g., sterol demethylase activity for antifungals) .

- Cellular uptake : Glucose uptake in rat hepatocytes measured via ³H-2-deoxyglucose incorporation .

- Antimicrobial screening : Agar diffusion assays against Candida albicans or Aspergillus fumigatus .

Advanced: How do structural modifications impact CYP51 inhibition?

-

Substituent effects :

Position Modification Effect on IC₅₀ (CYP51) Source Pyrazine 3,5-Dimethoxy 2.1 µM → 0.7 µM Imidazole Methylation Reduced microsomal stability Benzamide Halogenation (Cl/F) Enhanced binding affinity -

Crystallographic analysis : Methoxy groups at pyrazine C3/C5 form hydrophobic interactions with A. fumigatus CYP51’s heme pocket .

Advanced: How can molecular docking guide SAR studies?

- Docking software (AutoDock Vina, Glide) : Predicts binding poses using crystal structures (e.g., PDB: 4UYL for CYP51) .

- Key interactions :

- Validation : Overlay docking results with X-ray data (RMSD <2.0 Å) .

Advanced: What strategies optimize catalytic applications of benzamide-metal complexes?

- Ligand design : Electron-withdrawing groups (Cl, Br) on benzamide enhance Ni(II) complex activity in ethylene oligomerization (up to 7.6×10⁶ g/mol·h) .

- Reaction conditions :

Methodological: How are metabolic stability and toxicity assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。